![molecular formula C18H18N4O2S2 B2354714 4-methyl-N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 942010-81-3](/img/structure/B2354714.png)
4-methyl-N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide
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Description
4-methyl-N-(thiophen-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, also known as MTUT, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the thiazole family of compounds, which have been shown to have a variety of biological activities. MTUT has been investigated for its potential use as a tool compound for studying the function of certain proteins in the body.
Scientific Research Applications
Synthesis Methods and Derivative Compounds
The synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds similar to the mentioned chemical structure, involves reactions of specific precursors to produce a variety of hybrid compounds. These synthesized compounds are then characterized by techniques such as IR, 1H and 13C NMR, and mass spectra to determine their molecular structures. Such methods are crucial for developing new compounds with potential therapeutic applications, highlighting the versatility and significance of thiophene-based compounds in medicinal chemistry (Atta & Abdel‐Latif, 2021).
Anticancer Activity
The anticancer activity of thiophene-based compounds, including derivatives similar to the compound , has been a significant area of research. These compounds have been tested for in vitro cytotoxicity against various cancer cell lines, with some showing promising inhibitory activity. For instance, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
4-methyl-2-[(4-methylphenyl)carbamoylamino]-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-11-5-7-13(8-6-11)21-17(24)22-18-20-12(2)15(26-18)16(23)19-10-14-4-3-9-25-14/h3-9H,10H2,1-2H3,(H,19,23)(H2,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHAPBPZADTUOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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